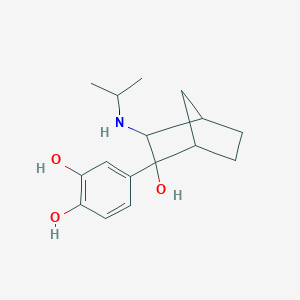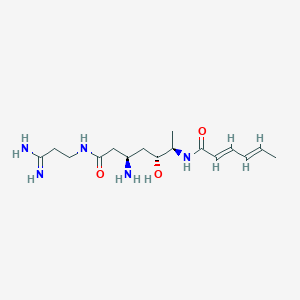
Sperabillin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sperabillin D is a natural compound that has been found to have potential therapeutic applications in various fields of medicine. The compound is derived from the plant, Spermacoce billardieri, which is native to tropical regions of the world. The chemical structure of Sperabillin D has been extensively studied, and its properties have been found to be highly beneficial in various scientific research applications.
Aplicaciones Científicas De Investigación
Antibiotic Properties
Sperabillin D, along with its variants (A, B, C), is identified as a novel antibiotic produced by the bacterium Pseudomonas fluorescens YK-437. These compounds have shown antibacterial activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. Sperabillin A, in particular, has been noted to inhibit DNA, RNA, protein, and cell wall biosynthesis in Escherichia coli, highlighting its broad spectrum of antibiotic action (Katayama et al., 1992).
Antitumor Activity
Research on sperabillin polymers, particularly derived from sperabillin A, reveals significant anti-tumor properties. These polymers have been shown to selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells, with higher molecular weight polymers demonstrating stronger inhibitory effects. In vivo studies have also shown anti-tumor activity against B16 melanoma (Hida et al., 1993).
Immune System Augmentation
Sperabillin polymers, primarily derived from sperabillin A, have been found to activate murine peritoneal macrophages potently. These polymers enhance phagocytosis-dependent respiratory burst and Fc gamma receptor expression, indicating their role in augmenting host defense mechanisms. Treatment with these polymers led to increased peritoneal exudate cells, augmented macrophage activity, and enhanced non-specific killer activity of splenocytes, thereby indicating their potential in boosting immune responses against tumors (Takizawa et al., 1994).
Propiedades
Número CAS |
111465-40-8 |
|---|---|
Nombre del producto |
Sperabillin D |
Fórmula molecular |
C16H29N5O3 |
Peso molecular |
339.43 g/mol |
Nombre IUPAC |
(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide |
InChI |
InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3+,6-5+/t11-,12-,13-/m1/s1 |
Clave InChI |
HGBIYXQMCATWPJ-PXRNKZPESA-N |
SMILES isomérico |
C/C=C/C=C/C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |
SMILES |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
SMILES canónico |
CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O |
Sinónimos |
sperabillin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



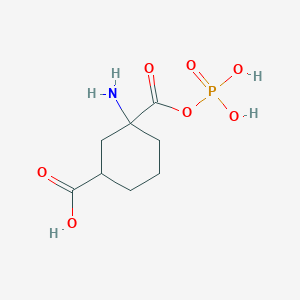
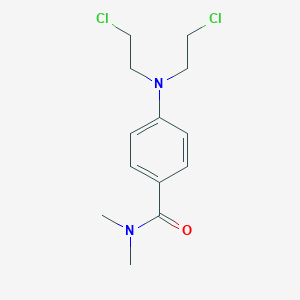
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
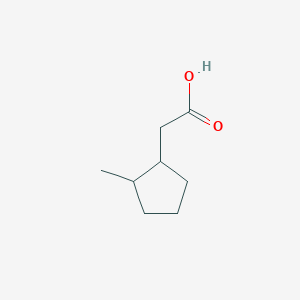
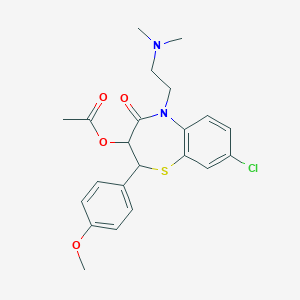
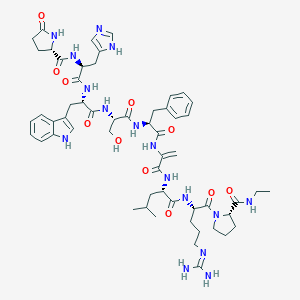
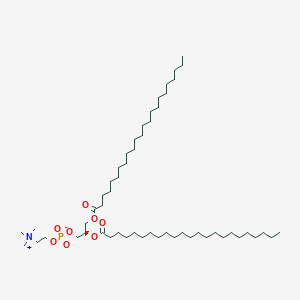
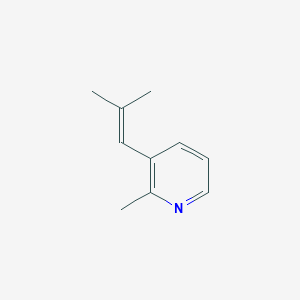
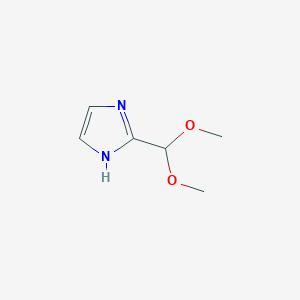
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
